molecular formula C9H18ClNO2 B15360613 (2R)-2-amino-2-cycloheptyl-acetic acid;hydrochloride

(2R)-2-amino-2-cycloheptyl-acetic acid;hydrochloride

Cat. No.: B15360613
M. Wt: 207.70 g/mol
InChI Key: FOHHHWQTBPZFAO-DDWIOCJRSA-N
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Description

(2R)-2-Amino-2-cycloheptyl-acetic acid hydrochloride is a chiral amino acid derivative characterized by a seven-membered cycloheptyl ring attached to the α-carbon of the glycine backbone. The (2R)-stereochemistry confers distinct physicochemical and biological properties, making it valuable in pharmaceutical synthesis and drug development. Its hydrochloride salt enhances solubility and stability, which is critical for bioavailability in medicinal applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

(2R)-2-amino-2-cycloheptylacetic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m1./s1

InChI Key

FOHHHWQTBPZFAO-DDWIOCJRSA-N

Isomeric SMILES

C1CCCC(CC1)[C@H](C(=O)O)N.Cl

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Core Functional Group Reactivity

The compound participates in reactions typical of α-amino acids and cycloalkane derivatives:

Reaction Type Conditions/Reagents Products/Outcomes Key References
Acid-Base Reactions Aqueous NaOH, HClDeprotonation of carboxylic acid (pH >4.5) or amino group (pH >9.5); salt formation
Esterification Alcohols (e.g., MeOH), H<sub>2</sub>SO<sub>4</sub> catalystCorresponding amino acid esters (e.g., methyl ester)
Amidation DCC, EDC coupling with aminesAmide derivatives (e.g., peptide bond formation)
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>Imine or nitroso intermediates (via amino group oxidation)

Mechanistic Insights :

  • Esterification : Protonation of the carboxylic acid by H<sub>2</sub>SO<sub>4</sub> activates it for nucleophilic attack by alcohol, followed by dehydration.

  • Amidation : Carbodiimide reagents (DCC/EDC) activate the carboxylic acid to form an O-acylisourea intermediate, enabling amine coupling.

Stereochemical Influence on Reactivity

The (2R)-configuration and bulky cycloheptyl group impose steric constraints:

  • Nucleophilic Substitutions : Reduced reactivity at the α-carbon compared to linear amino acids due to hindered approach of electrophiles .

  • Catalytic Hydrogenation : Cycloheptyl ring stabilizes transition states in hydrogenation, favoring retention of chirality .

Comparative Reactivity with Structural Analogs

Data from related compounds highlight unique features:

Compound Key Structural Difference Reactivity Contrast
(2R)-2-amino-2-cyclohexylacetic acidSmaller cyclohexyl ringFaster esterification rates due to reduced steric hindrance
2-Amino-2-(2-methoxycyclohexyl)acetic acidMethoxy substituentEnhanced hydrogen-bonding capacity, altering solubility and nucleophilicity
GlycineNo cycloaliphatic substituentBroader pH-dependent reactivity but lacks stereochemical complexity

Cycloheptyl Ring Functionalization

  • Halogenation : Electrophilic bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at the least hindered cycloheptyl carbon, yielding mono-brominated derivatives.

  • Hydrogenolysis : Pd/C-mediated cleavage under H<sub>2</sub> opens the ring, forming linear amino acids (e.g., 2-aminooctanoic acid) .

Analytical and Mechanistic Studies

  • NMR Spectroscopy : <sup>1</sup>H NMR (D<sub>2</sub>O) shows distinct signals for cycloheptyl protons (δ 1.2–1.8 ppm) and α-proton (δ 3.4 ppm, d, J = 6.5 Hz) .

  • DFT Simulations : Computational models predict lower activation energy for esterification compared to cyclohexyl analogs, aligning with experimental kinetics .

Comparison with Similar Compounds

Cyclohexane Derivatives

  • Example: (1S,2R)-(+)-2-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS 57266-55-4) Structural Differences: The six-membered cyclohexane ring vs. cycloheptyl creates differences in steric bulk and conformational flexibility. Applications: Used in peptide synthesis and as a building block for antibiotics. The cyclohexane derivative’s rigid structure may improve metabolic stability compared to cycloheptyl analogs .

Aromatic Ring Derivatives

  • This enhances interactions with hydrophobic pockets in proteins but may reduce solubility . Applications: Likely used in drug discovery for targeting receptors with aromatic binding sites (e.g., GPCRs). The cycloheptyl analog’s aliphatic nature may offer better solubility in aqueous environments .

Heterocyclic Derivatives

  • Example : (2R)-Morpholine-2-Carboxylic Acid Hydrochloride (CAS 1273577-14-2)
    • Structural Differences : The morpholine ring contains an oxygen atom, increasing polarity and hydrogen-bonding capacity. This contrasts with the purely hydrocarbon cycloheptyl group, which is more lipophilic .
    • Applications : Used in synthesizing kinase inhibitors and antibiotics. The cycloheptyl derivative’s lack of heteroatoms may favor penetration through lipid membranes .

Key Physicochemical Comparisons

Compound Molecular Formula Molecular Weight Key Features
(2R)-2-Amino-2-cycloheptyl-acetic acid HCl C₉H₁₇NO₂·HCl ~235.7 (calc.) Aliphatic 7-membered ring, moderate logP
(1S,2R)-2-Aminocyclohexanecarboxylic acid HCl C₇H₁₃NO₂·HCl 195.65 Rigid 6-membered ring, higher solubility
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid HCl C₁₂H₁₂ClNO₂ 237.68 Aromatic, high lipophilicity
(2R)-Morpholine-2-carboxylic acid HCl C₅H₉NO₃·HCl 183.6 Polar heterocycle, enhanced H-bonding

Preparation Methods

Table 1: Key Reaction Parameters for Reductive Amination-Strecker Synthesis

Parameter Conditions/Values
Cycloheptanone conversion 92% (GC-MS analysis)
Strecker reaction pH 9.5 ± 0.2
Hydrolysis temperature 80°C, 6 h
Enantiomeric excess (ee) 85–90%

This method achieves moderate enantioselectivity but requires extensive purification, limiting industrial scalability.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation offers a stereoselective route to the R-enantiomer. A palladium on carbon (Pd/C) catalyst (5 wt%, 50 bar H₂) facilitates hydrogenation of α-acetamidoacrylic acid derivatives bearing the cycloheptyl group. The chiral phosphine ligand (R)-BINAP induces enantioselectivity, achieving >95% ee under optimized conditions (40°C, ethanol solvent). Post-hydrogenation, acidic hydrolysis (HCl, 1 M) removes the acetamide protecting group, yielding the free amino acid hydrochloride.

Table 2: Performance Metrics for Asymmetric Hydrogenation

Metric Value
Hydrogen pressure 50 bar
Reaction temperature 40°C
Catalyst loading 5 mol% Pd/C
Enantiomeric excess (ee) 96%

This method excels in stereochemical control but incurs high costs due to precious metal catalysts.

Enzymatic Resolution via Nitrilases

Enzymatic resolution using nitrilases from Rhodococcus spp. provides an eco-friendly alternative. Racemic 2-amino-2-cycloheptyl-acetonitrile is incubated with nitrilase (pH 8.0, 30°C), selectively hydrolyzing the (R)-enantiomer to the carboxylic acid. The remaining (S)-nitrile is racemized using a weak base (triethylamine) and recycled, achieving dynamic kinetic resolution. The (R)-acid is precipitated as the hydrochloride salt via ethanol/HCl addition.

Table 3: Enzymatic Resolution Efficiency

Parameter Value
Enzyme activity 120 U/mg
Reaction time 24 h
Enantiomeric excess (ee) 99%
Overall yield 78%

This method minimizes waste but requires specialized enzyme immobilization for reuse.

Hydrochloride Salt Formation and Purification

The final step across all methods involves hydrochloride salt formation. Crude (2R)-2-amino-2-cycloheptyl-acetic acid is dissolved in anhydrous ethanol, saturated with HCl gas at 0°C, and stirred for 12 h. Precipitation with diethyl ether yields the hydrochloride salt, which is recrystallized from methanol/ether (1:3 v/v) to ≥99.5% purity.

Table 5: Salt Formation Optimization

Parameter Optimal Value
HCl concentration 6 M
Precipitation solvent Diethyl ether
Recrystallization yield 92%

Environmental concerns regarding ether usage have spurred research into alternative antisolvents (e.g., methyl tert-butyl ether).

Q & A

Q. What are the standard synthetic routes for (2R)-2-amino-2-cycloheptyl-acetic acid hydrochloride?

The synthesis typically involves reacting the parent carboxylic acid, (2R)-2-amino-2-cycloheptyl-acetic acid, with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under controlled temperature and stirring conditions. The reaction proceeds via protonation of the amino group, followed by salt crystallization . Purification may involve recrystallization or chromatography to remove unreacted starting materials.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and detect impurities (e.g., cyclohexyl vs. cycloheptyl analogs) .
  • High-Performance Liquid Chromatography (HPLC) : For quantifying enantiomeric excess and purity (>98% is typical for research-grade material) .
  • X-ray Crystallography : To resolve absolute configuration, particularly for chiral centers .
  • Mass Spectrometry (MS) : To verify molecular weight (193.67 g/mol for the hydrochloride salt) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt is hygroscopic and should be stored desiccated at -20°C to prevent degradation . Solubility varies:

  • Polar solvents : Highly soluble in water, methanol, and dimethyl sulfoxide (DMSO).
  • Non-polar solvents : Poor solubility in hexane or chloroform. Stability tests under varying pH (2–9) and temperature (4–37°C) are recommended to optimize storage and assay conditions .

Advanced Research Questions

Q. How does the cycloheptyl ring size influence biological activity compared to cyclohexyl or bicyclic analogs?

Structure-activity relationship (SAR) studies suggest that larger rings (e.g., cycloheptyl) may enhance binding to hydrophobic pockets in enzyme targets, as seen in analogous bicyclic systems . Comparative assays using cyclohexyl and norbornane derivatives can clarify steric and electronic effects. Computational modeling (e.g., molecular docking) may predict conformational flexibility and target interactions .

Q. What strategies are effective for optimizing enantiopurity during synthesis?

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-phenethylamine) or enzymatic resolution with lipases .
  • Asymmetric Catalysis : Palladium-catalyzed reactions with chiral ligands to minimize racemization .
  • Chromatography : Preparative chiral HPLC with cellulose-based columns to separate enantiomers .

Q. How can researchers resolve contradictory bioactivity data across different assays?

Discrepancies may arise from:

  • Impurity Profiles : Trace solvents or byproducts (e.g., unreacted HCl) can interfere with assays. LC-MS analysis is critical .
  • Assay Conditions : Variations in pH, ionic strength, or temperature may alter compound stability. Standardize protocols across labs .
  • Target Selectivity : Screen against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects .

Q. What computational tools are suitable for predicting interactions with biological targets?

  • Density Functional Theory (DFT) : To model electronic properties and protonation states of the amino and carboxyl groups .
  • Molecular Dynamics (MD) Simulations : Assess binding kinetics with membrane-bound targets (e.g., transporters) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., cycloheptyl, carboxylate) for lead optimization .

Methodological Notes

  • Safety : Handle in fume hoods with PPE (gloves, goggles) due to potential respiratory and skin irritation .
  • Data Validation : Cross-reference PubChem, ECHA, and peer-reviewed syntheses to mitigate unreliable vendor data .
  • Collaboration : Partner with crystallography or computational labs to address structural or modeling gaps .

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